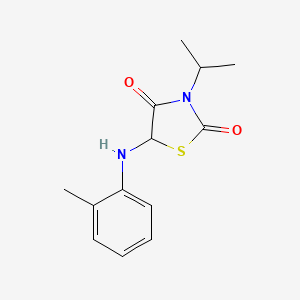

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione typically involves the reaction of isopropylamine, o-toluidine, and thiazolidine-2,4-dione under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid (p-TSA) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of green chemistry principles, such as employing deep eutectic solvents, can also enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Chemical Reactions of Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione derivatives can undergo various chemical reactions due to their reactive sites:

-

Substitution Reactions : The thiazolidine ring can undergo substitution reactions at positions 2, 3, and 5, allowing for the introduction of different functional groups .

-

Condensation Reactions : These are used to form arylidene derivatives, which have shown significant biological activity .

-

Enzyme Inhibition : Some derivatives can inhibit enzymes like aldose reductase and cyclooxygenase .

Potential Chemical Reactions for 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione

Given the general reactivity of thiazolidine-2,4-dione derivatives, This compound could potentially undergo reactions such as:

-

Hydrolysis : The amine group could be susceptible to hydrolysis under acidic conditions.

-

Alkylation : The nitrogen atom in the thiazolidine ring might undergo alkylation reactions.

-

Oxidation : The sulfur atom could be oxidized to form sulfoxides or sulfones.

Data Tables for Thiazolidine-2,4-dione Derivatives

While specific data for This compound is not available, general data for thiazolidine-2,4-dione derivatives can be summarized as follows:

| Derivative | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-diones | Knoevenagel condensation | 45-99% | Antimicrobial, antiviral |

| Thiazolidine-2,4-dione (TZD) derivatives | Various condensations | Variable | Antihyperglycemic, anti-inflammatory |

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione serves as a valuable building block for synthesizing various derivatives. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique electronic properties.

Biology

The compound has been investigated for its biological activity, particularly as an enzyme inhibitor. It has shown potential interactions with biological macromolecules, indicating its role in modulating enzymatic pathways .

Medicine

This compound has been explored for its pharmacological properties:

- Anticancer Activity : The compound exhibits inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical in cancer cell proliferation and survival. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including those associated with non-small cell lung cancer and hepatocellular carcinoma .

- Antimicrobial Properties : Recent studies have shown that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial activity against Mycobacterium tuberculosis, suggesting their potential as coadjuvants in tuberculosis treatment .

Industry

In industrial applications, this compound is being explored for the development of new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Data Table: Summary of Applications

Case Studies

- Anticancer Study : A recent investigation into the anticancer effects of this compound demonstrated significant inhibition of cell proliferation in A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer) cell lines. The compound's mechanism involves targeting tyrosine kinases associated with VEGFR-2 and EGFR pathways .

- Antimicrobial Study : A study on thiazolidine derivatives revealed promising antimycobacterial activity against Mycobacterium tuberculosis strains. The compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.078 to 0.283 µM and exhibited synergistic effects when combined with first-line anti-TB drugs like isoniazid and rifampicin .

Wirkmechanismus

The mechanism of action of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets. It can act as an agonist or antagonist to various receptors, influencing cellular pathways. For instance, it may activate peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression related to lipid metabolism and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Phenyl-5-(p-tolylamino)thiazolidine-2,4-dione

- 5-(4-Chlorobenzylidene)-3-m-tolyl thiazolidine-2,4-dione

- 5-(3-Hydroxybenzylidene)-3-m-tolyl thiazolidine-2,4-dione

Uniqueness

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropyl and o-tolylamino groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Biologische Aktivität

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with key molecular targets involved in critical cellular processes, particularly in cancer biology. Below, we explore its biological activity, mechanisms of action, and potential applications based on available research.

The primary mechanisms through which this compound exerts its biological effects include:

- Target Interaction : The compound primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) . These receptors are crucial for angiogenesis and cell proliferation.

- Inhibition of Tyrosine Kinases : By inhibiting the tyrosine kinases associated with VEGFR-2 and EGFR, the compound disrupts signaling pathways that promote tumor growth and survival.

- Induction of Apoptosis : The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines by targeting specific signaling pathways.

- Apoptotic Induction : The compound has been linked to the induction of apoptosis in malignant cells, further supporting its potential as an anticancer agent.

Anticonvulsant Effects

In addition to its anticancer properties, this thiazolidine derivative has also been investigated for anticonvulsant activity. Preliminary studies suggest that it may modulate neurotransmitter systems involved in seizure activity, although detailed mechanisms remain to be fully elucidated.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption and Distribution : The compound is designed for optimal absorption and distribution within biological systems. Its structure allows for enhanced solubility and bioavailability.

- Metabolism and Excretion : While specific metabolic pathways have yet to be fully characterized, the compound's design aims to minimize toxicity while maximizing therapeutic efficacy.

Research Applications

The compound's unique properties make it suitable for various research applications:

| Application Area | Description |

|---|---|

| Chemistry | Used as a building block in organic synthesis and coordination chemistry. |

| Biology | Investigated for enzyme inhibition and interactions with biological macromolecules. |

| Medicine | Explored for anti-inflammatory and anticancer properties. |

| Industry | Utilized in developing new materials with specific electronic or optical properties. |

Case Studies

Several case studies highlight the potential of this compound in clinical settings:

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated significant reductions in cell viability upon treatment with the compound, indicating its potential as a therapeutic agent.

- Animal Models : Preliminary animal studies have shown promising results regarding tumor reduction and improved survival rates when administered alongside conventional therapies.

Eigenschaften

IUPAC Name |

5-(2-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-7-5-4-6-9(10)3/h4-8,11,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRWXSPNBNZNKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.